(+)-Dropropizine

描述

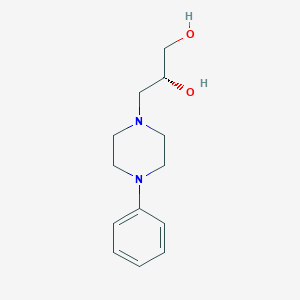

(+)-Dropropizine, also known as this compound, is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(+)-Dropropizine is a racemic compound primarily used as an antitussive agent for the treatment of cough. It is known for its effectiveness in suppressing cough reflexes while exhibiting fewer central nervous system (CNS) depressant effects compared to other antitussives. This article delves into the biological activity of this compound, focusing on its pharmacological properties, efficacy, tolerability, and case studies that highlight its clinical applications.

This compound acts on peripheral receptors to suppress cough reflexes without significant CNS involvement. This mechanism distinguishes it from traditional central antitussives, which often lead to sedation and other CNS side effects. The compound has been shown to be effective in various cough models, including those induced by irritants like citric acid .

Comparative Efficacy

Research indicates that this compound exhibits comparable antitussive efficacy to its enantiomer, levodropropizine, but with a lower incidence of sedation. In clinical trials, both compounds significantly reduced the frequency of coughing spells and nocturnal awakenings in patients with non-productive coughs. For instance, a study involving 258 children demonstrated a statistically significant decrease in cough frequency after treatment with either dropropizine or levodropropizine (P < 0.001) .

| Compound | Dosage | Cough Frequency Reduction | Sedation Incidence |

|---|---|---|---|

| This compound | 1 mg/kg thrice daily | Significant (P < 0.001) | 10.3% |

| Levodropropizine | 2 mg/kg thrice daily | Significant (P < 0.001) | 5.3% |

Efficacy in Pediatric Populations

A meta-analysis reviewing seven clinical studies involving both adults and children found that levodropropizine was effective in approximately 94% of cases, with good tolerability reported. In pediatric studies, dropropizine was associated with higher rates of somnolence compared to levodropropizine, suggesting that the latter may be preferable for children due to its better safety profile .

Case Studies

- Study on Cough Associated with Upper Respiratory Tract Infections (URTI) :

- Comparative Study of Antitussive Agents :

Tolerability and Side Effects

Overall, this compound is well-tolerated among patients. Common side effects include mild gastrointestinal symptoms and somnolence, which are generally less severe than those associated with central antitussives like codeine or dextromethorphan . The incidence of sedation is notably lower in patients treated with levodropropizine compared to dropropizine.

科学研究应用

Pharmacological Mechanism

The mechanism of action of dropropizine involves modulation of sensory neuropeptide levels within the respiratory tract. It inhibits the release of neuropeptides from C-fibers, which are responsible for transmitting cough reflex signals . This peripheral action allows dropropizine to effectively reduce coughing without the sedation associated with central antitussives like codeine.

Efficacy in Cough Management

Numerous studies have documented the effectiveness of dropropizine in managing cough symptoms:

- Children and Adults : A study involving 258 children showed significant reductions in coughing spells and nocturnal awakenings after treatment with dropropizine compared to placebo (p < 0.001) . Similar results were observed in adults, where dropropizine was effective in reducing both the frequency and intensity of coughs associated with chronic conditions like COPD .

- Comparison with Levodropropizine : Research indicates that while levodropropizine (the l-isomer) exhibits similar antitussive effects, it has a lower incidence of CNS side effects compared to racemic dropropizine . This is particularly relevant for patients requiring long-term cough management.

Safety Profile

Dropropizine has been shown to have a favorable safety profile. In clinical trials, mild gastrointestinal symptoms were reported, but serious adverse effects were rare. Notably, levodropropizine demonstrated no significant impact on respiratory muscle function or peak expiratory flow rates when compared to placebo, indicating its safety in patients with respiratory conditions .

Table 1: Summary of Clinical Trials on Dropropizine

Case Studies

Several case studies have illustrated the practical applications of dropropizine in clinical settings:

- Case Study in COPD : A patient with chronic obstructive pulmonary disease treated with dropropizine experienced a notable decrease in unproductive cough without compromising respiratory function . This aligns with findings that suggest dropropizine does not impair the efficacy of cough as part of respiratory clearance mechanisms.

- Pediatric Use : In pediatric cases, dropropizine has been employed effectively to manage persistent coughs due to upper respiratory infections, leading to improved sleep quality and reduced irritability among children .

属性

IUPAC Name |

(2R)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVWPYVOOKLBCG-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CO)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C[C@H](CO)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030215 | |

| Record name | (+)-Dropropizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99291-24-4 | |

| Record name | Dropropizine S-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099291244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Dropropizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DROPROPIZINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS5K818KA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dropropizine is classified as a peripheral antitussive agent. While its exact mechanism is not fully elucidated, research suggests it primarily acts by inhibiting the cough reflex through its action on peripheral receptors and their afferent conductors in the airways. [] This is in contrast to centrally acting antitussives like codeine, which primarily act on the cough center in the brain.

A: Studies in animal models show that levodropropizine demonstrates comparable, if not slightly higher, antitussive activity than the racemic mixture, dropropizine, while exhibiting a lower potential for central nervous system (CNS) depression. [, , ] The specific activity of (+)-dropropizine in isolation requires further investigation.

ANone: The molecular formula of dropropizine is C13H20N2O2, and its molecular weight is 236.31 g/mol.

ANone: Yes, several analytical techniques are employed for characterizing dropropizine. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR): Used to determine the structure and purity of synthesized dropropizine derivatives. [, ]

- Mass Spectrometry (MS): Employed in combination with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS) to identify and quantify dropropizine and its metabolites in biological samples. [, ]

- Infrared Spectroscopy (IR): Used for structural confirmation of synthesized dropropizine derivatives. []

ANone: Yes, computational chemistry techniques have been applied to:

- Simulate molecularly imprinted polymer (MIP) systems: This aids in understanding the interactions between dropropizine and the MIP, which is useful for separation and enrichment processes. []

- Investigate the mechanism of the hydrogen borrowing reaction: This reaction is relevant to the synthesis of dropropizine from renewable starting materials. []

- Introduction of amino functional groups: Replacing the 1-hydroxy group of dropropizine with amino groups resulted in derivatives with comparable antitussive activity to the parent compound. []

A: Yes, research suggests that levodropropizine exhibits a more favorable pharmacological profile compared to the racemic mixture. While retaining similar antitussive efficacy, it demonstrates reduced CNS depressant effects in animal models and humans. [, , ] This highlights the importance of stereochemistry in drug activity and safety.

ANone: While not extensively discussed in the provided research, formulating parenteral solutions of dropropizine presents challenges due to:

- Sensitivity to oxygen: Dropropizine requires preparation and storage in gas-inert atmospheres like nitrogen to prevent degradation. []

- pH and Osmolarity Control: Maintaining a specific pH range (7.0-7.5) and osmolarity (270-310 mOsm/kg) is crucial for parenteral formulations to ensure stability and compatibility with physiological conditions. []

ANone: Research indicates that dropropizine undergoes extensive metabolism in humans, primarily through:

- Aromatic hydroxylation: This pathway leads to the formation of hydroxylated metabolites, with para-hydroxy-dropropizine being a significant metabolite. []

- N-dealkylation: This metabolic route generates N-phenylpiperazine derivatives from both the parent drug and its hydroxylated metabolites. []

- Piperazine ring degradation: This pathway contributes to the breakdown of the piperazine moiety in dropropizine. []

A: In dogs, levodropropizine exhibits a longer duration of action compared to dropropizine, while maintaining comparable antitussive activity. [] This suggests potential advantages of using the single enantiomer over the racemic mixture in terms of dosing frequency and patient compliance.

ANone: Several animal models are employed, including:

- Conscious cats: Mechanically induced cough by stimulation of the larynx or trachea with a nylon fiber is a common method. [, , , , , ]

- Anaesthetized guinea pigs and rabbits: Coughing is induced mechanically or electrically. []

- Conscious dogs: Coughing can be induced using citric acid aerosols. []

A: Dropropizine, particularly the (+)-enantiomer (dextrodropropizine), has been associated with CNS depressant effects such as sedation. [, ] Levodropropizine, on the other hand, exhibits a lower potential for CNS depression compared to the racemate. [, , ]

ANone: Various methods are employed, including:

- High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection (HPLC/UV) or mass spectrometry (LC-MS/MS) for sensitive and selective determination of dropropizine in various matrices, including pharmaceuticals, plasma, and urine. [, , , ]

- Spectrophotometry: Utilized for quantitative analysis of dropropizine in pharmaceutical formulations, based on its UV absorbance or by employing colorimetric reactions. [, , ]

- Gas Chromatography (GC): Combined with mass spectrometry (GC-MS) to analyze dropropizine and its metabolites in biological samples like urine after appropriate sample preparation techniques. []

- Voltammetry: This electroanalytical technique offers a sensitive approach for determining dropropizine in pharmaceuticals and biological fluids. []

A: While not extensively discussed in the provided research, the type of formulation, such as syrup or suspension, can influence the dissolution rate and absorption of dropropizine. [] Further research is needed to determine the specific impact of different formulation strategies on the dissolution and solubility of dropropizine and its enantiomers.

ANone: Yes, the research emphasizes the importance of method validation. Studies highlight:

- Adherence to ICH guidelines: Spectrophotometric methods for dropropizine analysis in pharmaceutical solutions are validated according to ICH recommendations for linearity, accuracy, precision, and robustness, ensuring reliable and reproducible results. []

- Statistical analysis: Statistical methods are routinely employed to assess the validity and reliability of analytical data. [, , , ]

ANone: Alternative antitussive agents include:

- Codeine and other opioids: These centrally acting drugs effectively suppress cough, but carry a risk of dependence and other side effects. [, , , , ]

- Non-narcotic antitussives: These include drugs like prenoxdiazine, which act peripherally but may be less potent than dropropizine. [, ]

- Natural remedies: Plant extracts, particularly those rich in polysaccharides, have shown antitussive activity in experimental models. [, , , ] Examples include extracts from Althea officinalis (marshmallow), Rudbeckia fulgida (black-eyed Susan), and Paederia foetida (skunkvine).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。